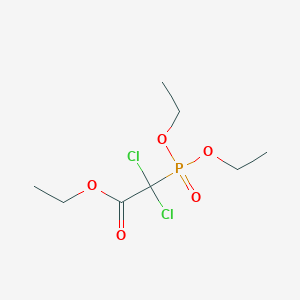

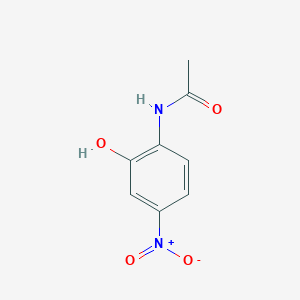

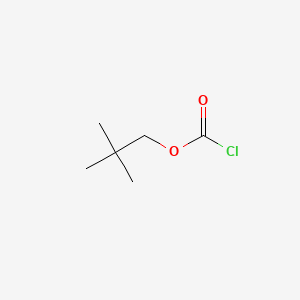

![molecular formula C39H61N11O12S2 B1587677 [Thr4,Gly7]OT CAS No. 60786-59-6](/img/structure/B1587677.png)

[Thr4,Gly7]OT

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[Thr4,Gly7]OT, also known as [Tyr4,Gly7]oxytocin, is a synthetic oxytocin analog that has been developed for use in laboratory experiments. Oxytocin is a peptide hormone that is naturally produced in the hypothalamus of mammals, and it is known to play a role in a variety of physiological processes such as social behavior, sexual behavior, and even maternal behavior. The development of [Thr4,Gly7]OT has allowed researchers to study oxytocin’s effects in greater detail, as it is more stable and has a longer-lasting effect than natural oxytocin. We will also discuss potential future directions for research related to this synthetic oxytocin analog.

Applications De Recherche Scientifique

Neuroscience

“[Thr4,Gly7]OT” is a highly selective ligand for central and peripheral OT receptors . It has been used in research to study oxytocin receptors in rat hippocampal synaptic plasma membranes . The ligand labels oxytocin receptors selectively, with equilibrium dissociation constants between 1.0 and 2.0 nM . This suggests a high affinity for all the oxytocin receptors investigated .

Pharmacology

“[Thr4,Gly7]OT” is a specific OT receptor agonist . It has been used in research to study the effects of oxytocin on various physiological processes . The ligand can induce neuronal excitation by activating TRPV1 channels and inhibiting K+ channels .

Neurophysiology

“[Thr4,Gly7]OT” has been used to study neuronal excitation in the paraventricular thalamus (PVT) neurons . The ligand evokes an inward current of 5.9 pA in PVT neurons . It also increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in PVT neurons .

Endocrinology

“[Thr4,Gly7]OT” has been used in research to study the role of oxytocin in the regulation of nitric oxide production in the paraventricular nucleus of the hypothalamus of male rats . The ligand, when administered intracerebroventricularly, increases nitric oxide production .

Neuropharmacology

“[Thr4,Gly7]OT” is a specific OT receptor agonist . It has been used in research to study the effects of oxytocin on neuronal excitation . The ligand can induce neuronal excitation by activating TRPV1 channels and inhibiting K+ channels .

Biochemistry

“[Thr4,Gly7]OT” has been used in research to study the binding characteristics of oxytocin receptors in rat hippocampal synaptic plasma membranes . The ligand labels oxytocin receptors selectively, with equilibrium dissociation constants between 1.0 and 2.0 nM . This suggests a high affinity for all the oxytocin receptors investigated .

Propriétés

IUPAC Name |

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRRTEZQOSELMP-IKNHWLCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61N11O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Thr4,Gly7]OT | |

CAS RN |

60786-59-6 |

Source

|

| Record name | Oxytocin, thr(4)-gly(7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

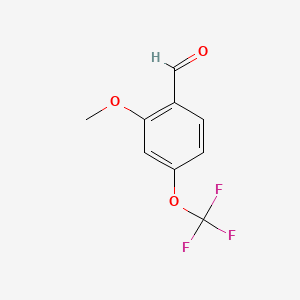

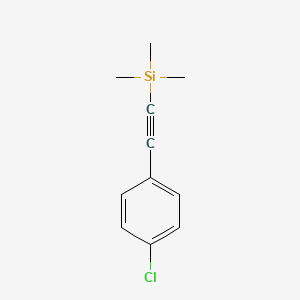

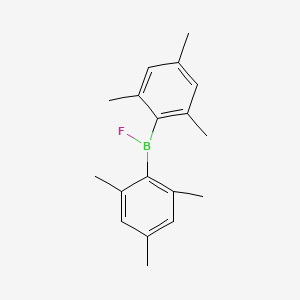

![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)